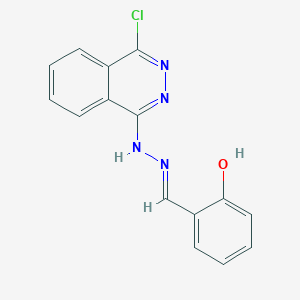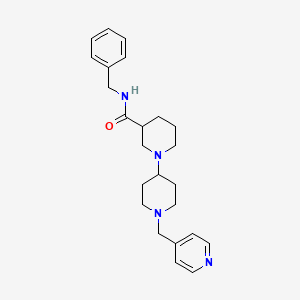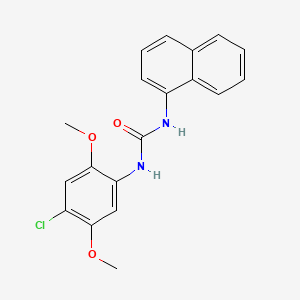![molecular formula C24H18N2O4 B6099327 N,N'-2,3-naphthalenediylbis[3-(2-furyl)acrylamide]](/img/structure/B6099327.png)
N,N'-2,3-naphthalenediylbis[3-(2-furyl)acrylamide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-2,3-naphthalenediylbis[3-(2-furyl)acrylamide] is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of acrylamide and has a naphthalene and furyl group attached to it.
Mecanismo De Acción
The mechanism of action of N,N'-2,3-naphthalenediylbis[3-(2-furyl)acrylamide] is not well understood. However, it is believed that the naphthalene and furyl groups in the compound play a role in its electronic properties, which may contribute to its potential applications in electronic devices.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of N,N'-2,3-naphthalenediylbis[3-(2-furyl)acrylamide]. However, it has been shown that this compound is not toxic to cells and has low cytotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N,N'-2,3-naphthalenediylbis[3-(2-furyl)acrylamide] is its potential applications in organic electronics. Additionally, it has low cytotoxicity, which makes it a suitable candidate for use in cell-based assays. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N,N'-2,3-naphthalenediylbis[3-(2-furyl)acrylamide]. One direction is to explore its potential applications in other areas, such as photovoltaics and field-effect transistors. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential interactions with biological systems. Finally, efforts should be made to improve the solubility of this compound in water, which may expand its potential applications in various experiments.
Métodos De Síntesis
The synthesis of N,N'-2,3-naphthalenediylbis[3-(2-furyl)acrylamide] involves the reaction of 2-furylacrylamide and 2,3-dibromo-1,4-naphthoquinone in the presence of a palladium catalyst. This reaction results in the formation of the desired product, which can be purified using column chromatography.
Aplicaciones Científicas De Investigación
N,N'-2,3-naphthalenediylbis[3-(2-furyl)acrylamide] has been used in various scientific research studies due to its potential applications. One of the main applications of this compound is in the field of organic electronics. It has been shown that this compound can be used as a hole transport material in organic light-emitting diodes (OLEDs). Additionally, it has been used as a building block for the synthesis of other organic compounds with potential applications in electronic devices.
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)-N-[3-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]naphthalen-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4/c27-23(11-9-19-7-3-13-29-19)25-21-15-17-5-1-2-6-18(17)16-22(21)26-24(28)12-10-20-8-4-14-30-20/h1-16H,(H,25,27)(H,26,28)/b11-9+,12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSGFUZTWVDKFG-WGDLNXRISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)NC(=O)C=CC3=CC=CO3)NC(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=C2)NC(=O)/C=C/C3=CC=CO3)NC(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B6099251.png)

![7-(3,4-difluorobenzyl)-2-(1,2,3-thiadiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6099258.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(tetrahydro-2H-pyran-2-ylmethyl)amine](/img/structure/B6099260.png)
![(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)methyl{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B6099265.png)
![1-(1-cyclohexyl-3-piperidinyl)-N-[(6-methyl-2-pyridinyl)methyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B6099272.png)
![N-{2-methyl-1-[(4-methyl-1-piperidinyl)carbonyl]propyl}benzenesulfonamide](/img/structure/B6099280.png)
![3-methyl-4-[2-(trifluoromethyl)phenyl]-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B6099282.png)
![1-[3-(2-isoxazolidinyl)propanoyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6099294.png)
![1-[1-(2-adamantyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B6099300.png)
![1-butyl-3-methyl-4-(trifluoromethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6099302.png)


![1-(4-methoxyphenyl)-4-oxo-N-[2-phenyl-2-(1-piperidinyl)ethyl]-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B6099328.png)